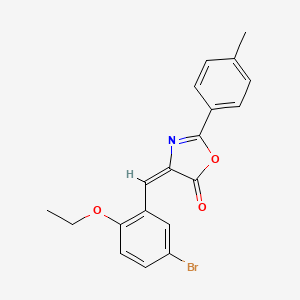
4-(5-bromo-2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
4-(5-bromo-2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer activities may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. Its ability to inhibit bacterial and fungal growth may be due to its ability to disrupt the cell membrane or inhibit the activity of certain enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-bromo-2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potential as a versatile compound with various applications in different fields. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-bromo-2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. Further studies are needed to fully understand its mechanism of action and potential applications in medicine, agriculture, and material science. Its potential as a biosensor material also warrants further investigation. Additionally, studies on its toxicity and safety are needed to determine its suitability for use in various applications.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer activities. It has also been investigated for its potential to inhibit bacterial and fungal growth, making it a promising candidate for use in agriculture as a pesticide or fungicide. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces, which could have applications in the development of biosensors.
Eigenschaften
IUPAC Name |
(4E)-4-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-3-23-17-9-8-15(20)10-14(17)11-16-19(22)24-18(21-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQXPCXSHZQVPO-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-3-methyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3549373.png)
![N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B3549376.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549387.png)
![1,1'-(1,4-phenylene)bis[7-(dimethylamino)-2,4,6-heptatrien-1-one]](/img/structure/B3549396.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3549404.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3549408.png)
![N-(2,4-dichlorophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549416.png)
![2-[(3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3549421.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3549425.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3549435.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3549447.png)

![5-(2,4-dichlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B3549458.png)